methyl (1S,2S)-2-(tert-butoxycarbonylamino)cyclopentanecarboxylate
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Overview
Description
Methyl (1S,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group on a cyclopentane ring. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1S,2S)-2-(tert-butoxycarbonylamino)cyclopentanecarboxylate typically involves the protection of an amino group using the tert-butoxycarbonyl (Boc) group. One common method is the reaction of the corresponding amino acid or amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes. The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl (1S,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate can undergo various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane.
Substitution: The compound can participate in nucleophilic substitution reactions where the Boc group is replaced by other functional groups.
Oxidation and Reduction: While the compound itself is relatively stable, the cyclopentane ring can be subjected to oxidation or reduction reactions to introduce additional functional groups.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Various nucleophiles in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the Boc group yields the free amine, while substitution reactions can introduce a wide range of functional groups depending on the nucleophile used.
Scientific Research Applications
Methyl (1S,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to protect amino groups.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and peptide-based therapeutics.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its stability and ease of handling
Mechanism of Action
The mechanism of action of methyl (1S,2S)-2-(tert-butoxycarbonylamino)cyclopentanecarboxylate primarily involves the protection of amino groups. The Boc group is stable under basic conditions but can be easily removed under acidic conditions, making it a valuable tool in organic synthesis. The compound does not have a specific biological target but is used to facilitate the synthesis and study of other biologically active molecules .
Comparison with Similar Compounds
Similar Compounds
- Methyl (1S,4S)-4-{[(tert-butoxy)carbonyl]amino}-3-oxocyclohexane-1-carboxylate
- Methyl (1S,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate
Uniqueness
Methyl (1S,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate is unique due to its specific stereochemistry and the presence of the Boc protecting group. This combination provides stability and reactivity that are advantageous in synthetic applications. Compared to similar compounds, it offers a balance of stability and ease of deprotection, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
methyl (1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-9-7-5-6-8(9)10(14)16-4/h8-9H,5-7H2,1-4H3,(H,13,15)/t8-,9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSNFSRSQZFNPY-IUCAKERBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC[C@@H]1C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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